molecular formula C5H11NO2 B1345181 3-Oxazolidineethanol CAS No. 20073-50-1

3-Oxazolidineethanol

Cat. No.: B1345181
CAS No.: 20073-50-1
M. Wt: 117.15 g/mol
InChI Key: UPIKAIAOTXEAAZ-UHFFFAOYSA-N
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Description

3-Oxazolidineethanol is an organic compound with the molecular formula C5H11NO2. It is a member of the oxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms.

Biochemical Analysis

Biochemical Properties

3-Oxazolidineethanol plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the compound’s role in metabolic pathways involving alcohol metabolism . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP), leading to changes in gene expression . Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzyme active sites, either inhibiting or activating their activity. For instance, this compound has been shown to inhibit the activity of certain oxidoreductases, leading to changes in the redox state of the cell . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which play crucial roles in the oxidation of alcohols to aldehydes and further to carboxylic acids . These interactions can influence the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in various subcellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxazolidineethanol can be synthesized through several methods. One common synthetic route involves the reaction of propanal with diethanolamine. This one-pot synthesis is carried out under mild reaction conditions without the need for a catalyst. The reaction typically involves mixing propanal and diethanolamine in a suitable solvent, followed by heating to promote the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Oxazolidineethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the oxazolidine ring and the hydroxyl group attached to the ethanol moiety.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding oxazolidinones.

    Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to produce simpler alcohol derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazolidinones, while reduction produces alcohol derivatives .

Scientific Research Applications

3-Oxazolidineethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(1,3-Oxazolidin-3-yl)ethanol
  • N-(2-Hydroxyethyl)oxazolidine
  • Oxazolidine-3-ethanol

Comparison: 3-Oxazolidineethanol is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical behavior, particularly in its ability to undergo various reactions and form specific products. Its applications in scientific research and industry also highlight its versatility and importance .

Properties

IUPAC Name

2-(1,3-oxazolidin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-1-6-2-4-8-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIKAIAOTXEAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066553
Record name 3-Oxazolidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Oxazolidineethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

20073-50-1
Record name 3-Oxazolidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20073-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxazolidineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxazolidineethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Oxazolidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazolidine-3-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the focus of the research paper provided?

A1: The research paper focuses on the synthesis of 2-Ethyl-3-oxazolidineethanol, a derivative of 3-Oxazolidineethanol, from Propanal and Diethanolamine. [] The study investigates the kinetics and optimization of this synthesis process. []

Q2: Can you elaborate on the significance of studying the kinetics and optimization of this synthesis process?

A2: Understanding the kinetics of the reaction, including the reaction rate and factors influencing it, allows for the development of efficient and scalable synthesis methods. [] Process optimization aims to identify the ideal reaction conditions, such as temperature, pressure, and catalyst concentration, that maximize yield and minimize waste. [] This knowledge is crucial for industrial-scale production of 2-Ethyl-3-oxazolidineethanol, which may have applications in various fields.

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